molecular formula C17H28N4O3 B2854091 ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate CAS No. 1286710-96-0

ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate

Cat. No. B2854091
CAS RN: 1286710-96-0
M. Wt: 336.436
InChI Key: AFRBXSUHYGADGM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research. This compound is synthesized through a specific method and has various applications in scientific research.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate is not fully understood. However, it is believed to work by inhibiting certain enzymes and signaling pathways involved in cell growth and proliferation. This compound has been shown to have a selective inhibitory effect on cancer cells, making it a promising candidate for the development of new cancer therapies.
Biochemical and Physiological Effects:
Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in cell growth and proliferation. Additionally, this compound has been shown to have a selective effect on cancer cells, making it a promising candidate for the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate in lab experiments include its well-established synthesis method, its potential as an antitumor agent, and its selective effect on cancer cells. However, limitations of using this compound in lab experiments include its limited availability and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the use of Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate in scientific research. These include further studies to understand its mechanism of action, the development of new cancer therapies based on this compound, and its potential use in the treatment of neurological disorders. Additionally, further research is needed to explore the full range of applications for this compound in scientific research.

Synthesis Methods

The synthesis of Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate involves the reaction of piperazine with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid in the presence of ethyl chloroformate. The resulting compound is then treated with 1-bromo-2-(2-oxobutyl)benzene to yield the final product. The synthesis method is well-established and has been used in various scientific research studies.

Scientific Research Applications

Ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate has various applications in scientific research. This compound has been used in the development of new drugs and therapeutic agents. It has been found to have potential as an antitumor agent and has been studied for its ability to inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

ethyl 4-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]piperazin-1-yl]-4-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N4O3/c1-4-24-17(23)6-5-16(22)20-10-7-19(8-11-20)9-12-21-15(3)13-14(2)18-21/h13H,4-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFRBXSUHYGADGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)N1CCN(CC1)CCN2C(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)piperazin-1-yl)-4-oxobutanoate

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